

An In-depth Technical Guide to Azido-PEG36-alcohol

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Compound of Interest

Compound Name: Azido-PEG36-alcohol

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This technical guide provides a comprehensive overview of **Azido-PEG36-alcohol**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and nanotechnology. This document details its structure, molecular weight, physicochemical properties, and key applications, with a focus on its role in "click chemistry."

Core Concepts: Structure and Properties

Azido-PEG36-alcohol is a monodisperse polyethylene glycol (PEG) derivative. Its structure consists of a 36-unit polyethylene glycol chain, which imparts hydrophilicity, flexibility, and a significant hydrodynamic volume.^[1] One terminus of the PEG chain is functionalized with an azide group (-N₃), a key reactant in bioorthogonal chemistry. The other end features a hydroxyl group (-OH), which can be used for further chemical modifications.

The azide functionality is highly selective and stable under most reaction conditions, making it an ideal component for "click chemistry" reactions.^[2] Specifically, it participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.^[3]

Physicochemical Data

A summary of the key quantitative data for **Azido-PEG36-alcohol** and related high-molecular-weight PEGs is presented in the table below. It is important to note that some values are estimations based on data for PEGs with similar molecular weights.

Property	Value	Source(s)
Chemical Formula	C72H145N3O36	N/A
Molecular Weight	~1629 g/mol	[2]
CAS Number	73342-16-2	[3]
Appearance	White to off-white waxy solid	
Solubility	Highly soluble in water and many organic solvents (e.g., DMF, dichloromethane, ethanol).	
Density	~1.2 g/cm ³ (at 20 °C for PEG 1500)	
Melting Point	44 - 50 °C (for PEG 1500)	
Refractive Index	~1.463 (at 20 °C for PEG 2000)	

Experimental Protocols

Synthesis and Purification of Azido-PEG-Alcohol (General Method)

While a specific protocol for the synthesis of monodisperse **Azido-PEG36-alcohol** is not readily available in the public domain, a general two-step procedure for the synthesis of azido-terminated PEGs from their corresponding hydroxyl-terminated precursors can be adapted. This typically involves the conversion of the terminal hydroxyl group to a better leaving group, followed by nucleophilic substitution with an azide salt.

Step 1: Mesylation of PEG-Alcohol

- Dissolve the starting PEG-alcohol (e.g., α -hydroxy- ω -hydroxy-PEG, MW ~1600) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0 °C in an ice bath.

- Add triethylamine (TEA) dropwise to the solution.
- Slowly add methanesulfonyl chloride (MsCl) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the PEG-mesylate.

Step 2: Azidation of PEG-Mesylate

- Dissolve the obtained PEG-mesylate in dimethylformamide (DMF).
- Add sodium azide (NaN_3) to the solution.
- Heat the reaction mixture to 80-100 °C and stir overnight.
- After cooling to room temperature, dilute the reaction mixture with water and extract with DCM.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

The crude Azido-PEG-alcohol can be purified using column chromatography. Reversed-phase chromatography has been shown to be effective for the preparative isolation of single PEG homologs. Alternatively, for larger scale purification, precipitation with a suitable non-solvent or complexation with salts like MgCl_2 can be employed to isolate the PEG derivative. The purity of the final product should be assessed by techniques such as NMR spectroscopy and mass spectrometry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

The primary application of **Azido-PEG36-alcohol** is in CuAAC, a highly efficient and specific "click" reaction for conjugating it to alkyne-containing molecules, such as proteins, peptides, or nanoparticles.

Materials:

- **Azido-PEG36-alcohol**
- Alkyne-functionalized molecule (e.g., a protein)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand
- Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

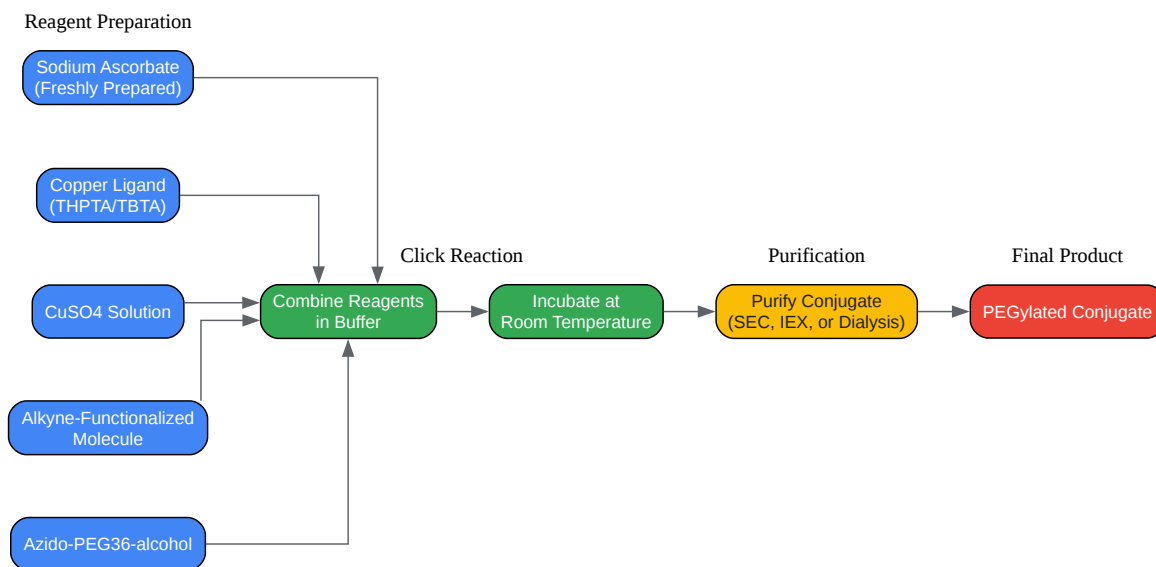
Protocol:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Azido-PEG36-alcohol** in the reaction buffer.
 - Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible buffer.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
 - Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or a suitable organic solvent.

- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-functionalized molecule and **Azido-PEG36-alcohol** in the desired molar ratio (typically a slight excess of the PEG reagent is used).
 - Add the copper ligand to the reaction mixture.
 - Add the CuSO₄ solution.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation:
 - Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
- Purification of the Conjugate:
 - The resulting PEGylated conjugate can be purified from excess reagents using methods such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis, depending on the properties of the conjugate.

Visualizations

Experimental Workflow for CuAAC Bioconjugation



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Caption: Workflow for bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides foundational knowledge for the effective use of **Azido-PEG36-alcohol** in various research and development applications. For specific applications, optimization of the described protocols may be necessary.

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